molecular formula C8H6N2O3 B12949017 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid

5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid

Cat. No.: B12949017
M. Wt: 178.14 g/mol
InChI Key: STTXLXNJAMGWAJ-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both pyrrole and isoxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired isoxazole derivatives in good quantities.

Industrial Production Methods

. These methods likely involve scalable versions of the laboratory synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or isoxazole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyrrole or isoxazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition can help reduce uric acid levels in the body, making it a potential treatment for gout and hyperuricemia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of pyrrole and isoxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)6-4-7(13-10-6)5-2-1-3-9-5/h1-4,9H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTXLXNJAMGWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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